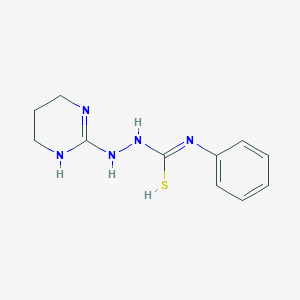![molecular formula C17H9ClN4S B292891 1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B292891.png)
1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of kinase inhibitors, which are compounds that target specific enzymes involved in cellular signaling pathways. In
科学的研究の応用
1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, 1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, 1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole has demonstrated efficacy in animal models of autoimmune disorders, such as rheumatoid arthritis and lupus.
作用機序
1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. By inhibiting BTK, 1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole blocks the activation of downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. This mechanism of action has been implicated in the anti-cancer and anti-inflammatory effects of 1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In preclinical studies, 1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole has been shown to inhibit B-cell proliferation and survival, induce apoptosis, and suppress the production of pro-inflammatory cytokines. Additionally, 1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the main advantages of 1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole for lab experiments is its high selectivity for BTK, which allows for the specific targeting of B-cell receptor signaling pathways. Additionally, 1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole has demonstrated efficacy in animal models of various diseases, making it a promising candidate for further preclinical and clinical development. However, one of the limitations of 1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole is its potential for off-target effects, which may limit its therapeutic window and require careful dosing and monitoring.
将来の方向性
There are several potential future directions for the development of 1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole. One area of focus is the optimization of its pharmacokinetic properties, such as improving its solubility and reducing its toxicity. Additionally, there is interest in exploring the combination of 1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole with other therapies, such as immune checkpoint inhibitors, to enhance its anti-cancer effects. Finally, there is potential for the development of 1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole as a therapeutic agent for autoimmune disorders, such as rheumatoid arthritis and lupus, based on its anti-inflammatory effects.
合成法
The synthesis of 1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole involves a multi-step process that can be achieved through various routes. One of the most common methods involves the reaction of 4-chloroaniline with thiosemicarbazide in the presence of acetic acid to form 4-chloro-N'-[1,3]thiazol-2-yl]thiosemicarbazide. This intermediate is then reacted with 2-cyano-3-(4-chlorophenyl)acrylonitrile in the presence of potassium carbonate to form 1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole.
特性
分子式 |
C17H9ClN4S |
|---|---|
分子量 |
336.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene |
InChI |
InChI=1S/C17H9ClN4S/c18-11-7-5-10(6-8-11)14-9-23-17-21-20-15-12-3-1-2-4-13(12)19-16(15)22(14)17/h1-9H |
InChIキー |
JVJBZWQZYWPSPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NN=C4N(C3=N2)C(=CS4)C5=CC=C(C=C5)Cl |
正規SMILES |
C1=CC=C2C(=C1)C3=NN=C4N(C3=N2)C(=CS4)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B292809.png)
![3-allyl-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B292810.png)
![3,9-dimethyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B292811.png)
![1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B292815.png)
![2-(4-Fluoro-benzylsulfanyl)-5-thiophen-2-yl-[1,3,4]oxadiazole](/img/structure/B292816.png)
![Ethyl 3-oxo-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoate](/img/structure/B292819.png)
![7-Methyl-4-(1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292820.png)
![4-Chlorophenyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292821.png)
![Ethyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292822.png)

![4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292827.png)
![5-(1,3-diphenyl-1H-pyrazol-4-yl)-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B292828.png)
![4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B292829.png)
![2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide](/img/structure/B292833.png)